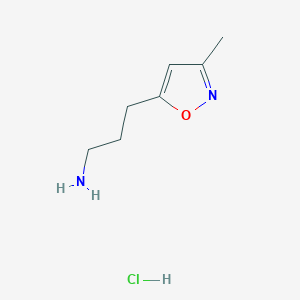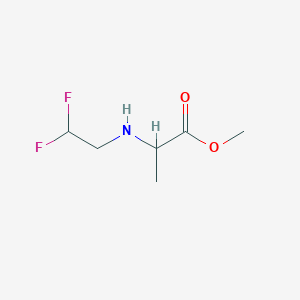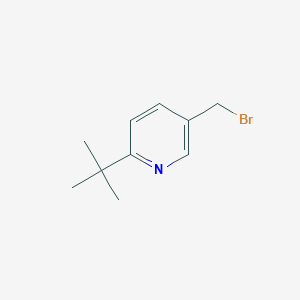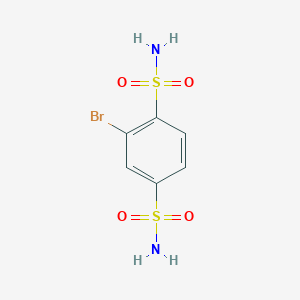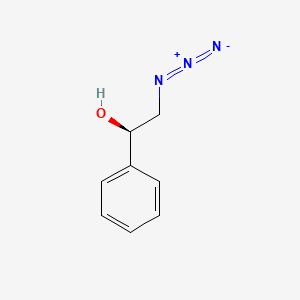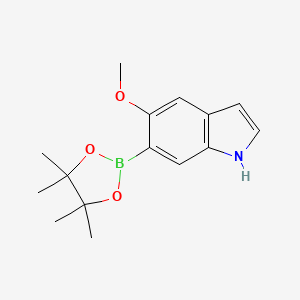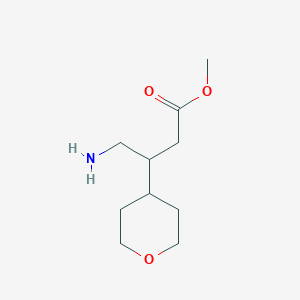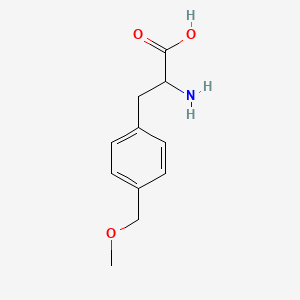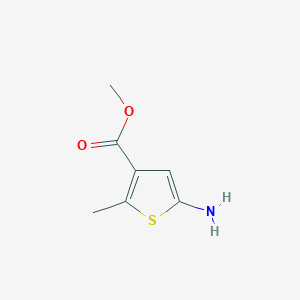
Methyl 5-amino-2-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methylthiophene-3-carboxylate typically involves the reaction of 2-methylthiophene-3-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and esterification steps, often optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-amino-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thiophene ring .
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory or analgesic agent.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- Methyl 2-amino-5-methylthiophene-3-carboxylate
- Ethyl 3-amino-5-methylthiophene-2-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Comparison: Methyl 5-amino-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
1239942-97-2 |
|---|---|
Fórmula molecular |
C7H9NO2S |
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
methyl 5-amino-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,8H2,1-2H3 |
Clave InChI |
RAVJDUVCFFYGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


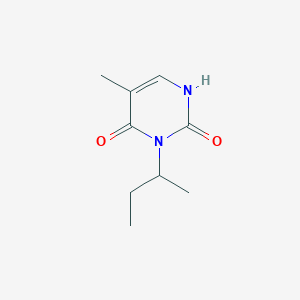
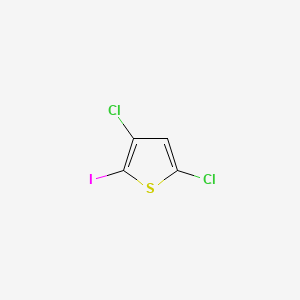
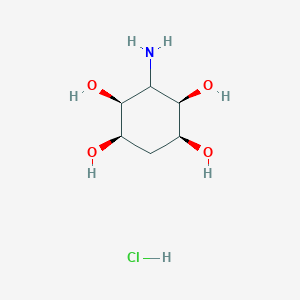
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)

